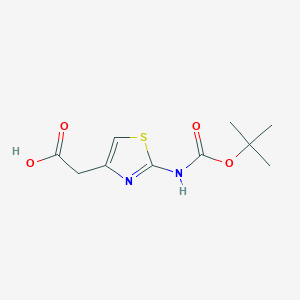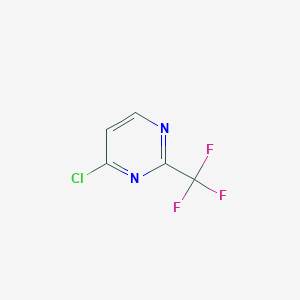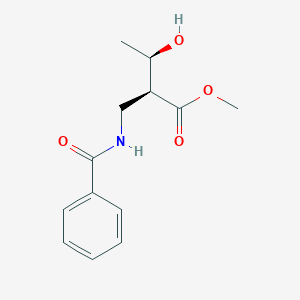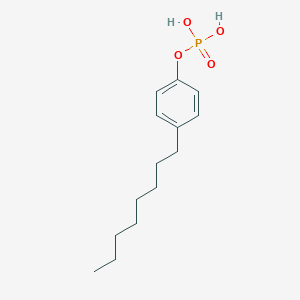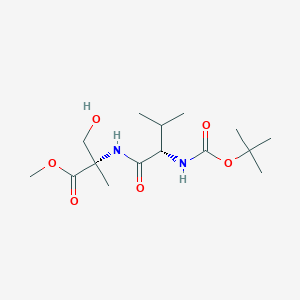![molecular formula C11H11NO B049587 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 153275-06-0](/img/structure/B49587.png)
1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one
Vue d'ensemble
Description
Le chlorhydrate de propiverine est un agent antimuscarinique largement utilisé, principalement employé dans le traitement du syndrome de la vessie hyperactive. Cette affection se caractérise par des symptômes tels que l'urgence mictionnelle, l'augmentation de la fréquence des mictions et la nycturie. Le chlorhydrate de propiverine agit en relaxant le muscle détrusor de la vessie, ce qui soulage ces symptômes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de propiverine implique la réaction de l'acide diphényl-chloracétique avec le 1-méthyl-4-pipéridinol. La réaction est généralement effectuée en présence d'une base comme le carbonate de sodium pour neutraliser le mélange réactionnel . Le produit résultant est ensuite purifié et converti en sa forme de sel chlorhydrate.
Méthodes de production industrielle
Dans les milieux industriels, la production du chlorhydrate de propiverine suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. Le produit final est soumis à des contrôles de qualité rigoureux pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de propiverine subit plusieurs types de réactions chimiques, notamment :
Oxydation : le chlorhydrate de propiverine peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Réactifs et conditions courants
Oxydation : les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium ou d'autres bases fortes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de dérivés de la propiverine substitués .
Applications de la recherche scientifique
Le chlorhydrate de propiverine a une large gamme d'applications en recherche scientifique :
Chimie : il est utilisé comme composé modèle dans des études impliquant des agents antimuscariniques et leurs interactions.
Biologie : la recherche sur le chlorhydrate de propiverine comprend ses effets sur l'afflux de calcium cellulaire et l'inhibition des spasmes musculaires.
Médecine : le composé est largement étudié pour ses effets thérapeutiques dans le traitement du syndrome de la vessie hyperactive et des affections neurogènes de la vessie.
Industrie : Le chlorhydrate de propiverine est utilisé dans le développement de formulations pharmaceutiques visant à améliorer les traitements de l'incontinence urinaire
Mécanisme d'action
Le chlorhydrate de propiverine exerce ses effets par un double mécanisme :
Activité antimuscarinique : il bloque les récepteurs muscariniques dans le muscle détrusor de la vessie, inhibant les contractions anormales.
Propriétés de modulation du calcium : Le composé inhibe également l'afflux de calcium cellulaire, ce qui contribue à réduire les spasmes musculaires
Applications De Recherche Scientifique
Propiverine hydrochloride has a broad range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antimuscarinic agents and their interactions.
Biology: Research on propiverine hydrochloride includes its effects on cellular calcium influx and muscle spasm inhibition.
Medicine: The compound is extensively studied for its therapeutic effects in treating overactive bladder syndrome and neurogenic bladder conditions.
Industry: Propiverine hydrochloride is utilized in the development of pharmaceutical formulations aimed at improving urinary incontinence treatments
Mécanisme D'action
Propiverine hydrochloride exerts its effects through a dual mechanism:
Antimuscarinic Activity: It blocks muscarinic receptors in the bladder detrusor muscle, inhibiting abnormal contractions.
Calcium-Modulating Properties: The compound also inhibits cellular calcium influx, which helps in reducing muscle spasms
Comparaison Avec Des Composés Similaires
Composés similaires
Oxybutynine : un autre agent antimuscarinique utilisé pour le traitement de la vessie hyperactive.
Toltérodine : fonction similaire, utilisée pour traiter l'incontinence urinaire.
Solifénacine : Un antagoniste sélectif des récepteurs muscariniques utilisé pour des indications similaires.
Unicité
Le chlorhydrate de propiverine est unique en raison de son double mécanisme d'action, combinant des propriétés antimuscariniques et de modulation du calcium. Cette double action le rend particulièrement efficace dans le traitement du syndrome de la vessie hyperactive par rapport à d'autres composés similaires qui peuvent n'avoir qu'une activité antimuscarinique .
Propriétés
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(6-9(11)7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWWQAXEUWHNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153275-06-0 | |
| Record name | 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



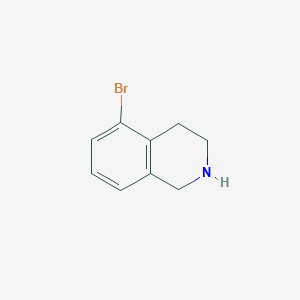

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)

